BenchChemオンラインストアへようこそ!

Isoniazid pyruvate, (Z)-

antitubercular M. tuberculosis H37Rv structure-activity relationship

Isoniazid pyruvate, (Z)-, is a hydrazone conjugate formed by condensation of isoniazid (INH) with pyruvic acid, specifically isolated as the (Z)-stereoisomer. It belongs to the class of pyruvate–isoniazid conjugates that have been investigated as potential inhibitors of isocitrate lyase (ICL), a key enzyme of the glyoxylate shunt pathway used by Mycobacterium tuberculosis for intracellular persistence.

Molecular Formula C9H9N3O3
Molecular Weight 207.19 g/mol
CAS No. 1393599-25-1
Cat. No. B12713667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoniazid pyruvate, (Z)-
CAS1393599-25-1
Molecular FormulaC9H9N3O3
Molecular Weight207.19 g/mol
Structural Identifiers
SMILESCC(=NNC(=O)C1=CC=NC=C1)C(=O)O
InChIInChI=1S/C9H9N3O3/c1-6(9(14)15)11-12-8(13)7-2-4-10-5-3-7/h2-5H,1H3,(H,12,13)(H,14,15)/b11-6-
InChIKeyZGGPNDKKJIWQJU-WDZFZDKYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoniazid Pyruvate (Z)- (CAS 1393599-25-1): A Structurally Defined Pyruvate–Isoniazid Conjugate for Anti-Tubercular and ICL-Targeted Research


Isoniazid pyruvate, (Z)-, is a hydrazone conjugate formed by condensation of isoniazid (INH) with pyruvic acid, specifically isolated as the (Z)-stereoisomer [1]. It belongs to the class of pyruvate–isoniazid conjugates that have been investigated as potential inhibitors of isocitrate lyase (ICL), a key enzyme of the glyoxylate shunt pathway used by Mycobacterium tuberculosis for intracellular persistence [2]. This compound is also identified as a metabolite produced during INH treatment of drug‑resistant Mtb, where it sequesters active INH and thereby modulates drug susceptibility [3].

Why Isoniazid Pyruvate (Z)- Cannot Be Replaced by Generic Pyruvate Hydrazides or Isoniazid in Targeted Studies


Isoniazid pyruvate, (Z)-, is not a simple mixture of an active drug and a metabolite but a structurally defined conjugate with a specific (Z)-configuration about the azomethine bond, which influences its metal‑chelating capability and enzyme‑binding orientation [1]. In anti‑tubercular screening, the free ligand (L4) achieves 92% inhibition of M. tuberculosis H37Rv, substantially outperforming other pyruvate‑hydrazide conjugates (L1–L3: 6.1–41.9%) [2]. Moreover, its activity is mechanistically distinct from that of parent INH, as the conjugate is designed to target ICL rather than InhA, and its copper complex (M4) does not enhance activity—contrasting with other series members where metal complexation markedly increases potency (e.g., L1 6.1% → M1 51%) [3]. These properties make the compound irreplaceable for research where both the pyruvate‑isoniazid linkage and the defined (Z)-geometry are essential to the experimental hypothesis.

Isoniazid Pyruvate (Z)-: Quantitative Differentiation Evidence for Scientific Selection


Anti‑Tubercular Activity Against M. tuberculosis H37Rv: Free Ligand Outperforms Copper Complex and Closely Related Pyruvate‑Hydrazone Conjugates

The free ligand containing the isonicotinoyl moiety (L4, corresponding to isoniazid pyruvate) exhibited 92% inhibition of M. tuberculosis H37Rv, the highest among all synthesized ligands. The copper complex M4 showed 89% inhibition, while other pyruvate‑hydrazone conjugates lacking the INH‑derived group gave markedly lower values: L1 6.1%, L2 18.4%, L3 41.9% [1]. This demonstrates that the INH‑containing conjugate retains nearly all anti‑tubercular activity in its free form, and complexation with Cu²⁺ does not further improve efficacy for this specific structure—unlike other analogs where metal complexation substantially increased inhibition (e.g., L1 6.1% → M1 51%) [2].

antitubercular M. tuberculosis H37Rv structure-activity relationship

In Silico Binding Affinity to Isocitrate Lyase: Isoniazid Pyruvate Shows the Best Docking Score Among Pyruvate‑Hydrazone Ligands

Molecular docking into the active site of M. tuberculosis isocitrate lyase (ICL) revealed that the isonicotinoyl‑containing ligand (L4) achieved a docking score of −8.89 kcal/mol, the most favorable among the series. By comparison, pyruvic acid alone scored −8.36 kcal/mol, L1 −7.75 kcal/mol, L2 −8.63 kcal/mol, and L3 −7.82 kcal/mol [1]. The improved score is attributed to additional hydrogen‑bonding and van der Waals contacts made by the isonicotinoyl moiety with active‑site residues [2].

isocitrate lyase molecular docking ICL inhibition

Metabolic Formation of Isoniazid‑Pyruvate Adduct as a Mechanism of INH Inactivation in Drug‑Resistant Mtb

In INH‑treated katG W328L mutant M. tuberculosis, metabolic rewiring leads to the formation of an isoniazid‑pyruvate adduct that sequesters INH, thereby lowering the concentration of free INH available to inhibit mycolic acid synthesis [1]. This adduct formation is linked to pyruvate supplementation and contributes to restored INH resistance in the mutant background. While the (Z)-isomer studied here may be chemically analogous to the intracellular adduct, its pre‑formed, structurally defined nature makes it a precise tool for probing the inactivation pathway without relying on intracellular generation.

INH resistance metabolism drug inactivation

Metal‑Complexation Behavior: Copper Complex of Isoniazid Pyruvate Does Not Enhance Anti‑TB Activity, Diverging from Other Series Analogs

Copper complexation of the isonicotinoyl‑containing ligand (L4 → M4) resulted in a slight decrease in anti‑TB activity (from 92% to 89% inhibition). In contrast, complexation of the other pyruvate‑hydrazone ligands significantly boosted their activity: L1 6.1% → M1 51%, L2 18.4% → M2 56.5%, L3 41.9% → M3 61.7% [1]. This divergent behavior indicates that the INH moiety in L4 already provides near‑maximal target engagement, and copper coordination does not offer additional benefit—or may slightly impede the interaction.

copper complex metal‑drug synergy tuberculosis

Isoniazid Pyruvate (Z)-: High‑Priority Research and Industrial Application Scenarios


ICL‑Targeted Inhibitor Development for Persistent Tuberculosis

Because isoniazid pyruvate (L4) exhibits both the highest anti‑TB activity and the strongest in silico ICL docking score among the pyruvate‑hydrazone series [1], it serves as an ideal lead scaffold for medicinal chemistry programs aiming to target the glyoxylate shunt. Researchers can use this compound to generate analogs that improve on the 92% inhibition benchmark while maintaining ICL selectivity, a strategy that cannot be pursued with the weaker ligands L1‑L3.

Probing INH Inactivation and Resistance in M. tuberculosis

The identification of isoniazid‑pyruvate as an intracellular adduct that sequesters INH in katG‑mutant Mtb [1] makes the synthetic (Z)-isomer a valuable positive control in metabolomics and resistance‑mechanism studies. It allows precise spike‑in experiments, quantification of adduct‑mediated INH depletion, and validation of analytical methods (e.g., LC‑MS) designed to detect the adduct in biological samples.

Structure‑Activity Relationship (SAR) Studies on Pyruvate‑Hydrazone Anti‑Tubercular Agents

The dramatic activity differences between L1‑L4 and their copper complexes (e.g., L1 6.1% → M1 51% vs. L4 92% → M4 89%) [1] position isoniazid pyruvate as the essential reference compound for SAR campaigns. It serves as the highly active, non‑metal‑dependent control, enabling systematic evaluation of how substituents and metal coordination modulate anti‑TB potency.

Biochemical Assay Development for ICL Inhibition Screening

With its established ICL docking profile (−8.89 kcal/mol) [1], isoniazid pyruvate can be used as a tool compound to develop and validate in vitro ICL inhibition assays. Its activity can serve as a positive control to benchmark new inhibitors, ensuring assay reproducibility and enabling cross‑study comparisons of ICL‑targeted compounds.

Quote Request

Request a Quote for Isoniazid pyruvate, (Z)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.